molecular formula C12H11BrN2O2 B7975003 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine

2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine

Cat. No.: B7975003
M. Wt: 295.13 g/mol
InChI Key: IYSIXYXASGEVNL-UHFFFAOYSA-N
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Description

2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis methods and reactions: Research has explored various synthesis routes and reactions involving bromopyridine derivatives. For instance, Hertog et al. (2010) investigated the synthesis of 2-amino-5-ethoxypyridine, highlighting the challenges in preparing this compound due to side reactions and proposing alternative synthesis routes (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010). Additionally, Hertog, Falter, and Linde (1948) described the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine, demonstrating the reactivity of bromine atoms in brominated pyridines (Hertog, Falter, & Linde, 1948).

  • Reactivity and transformations: The behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid has been studied by Hertog and Bruyn (2010), providing insights into the reactivity and transformation of these compounds (Hertog & Bruyn, 2010).

  • Application in medicinal chemistry: A study by Stock et al. (2011) on 5-lipoxygenase-activating protein (FLAP) inhibitors highlighted the development of a potent, oral FLAP inhibitor, incorporating a pyridine moiety. This research underscores the potential application of bromopyridine derivatives in developing new therapeutic agents (Stock et al., 2011).

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)oxy-3-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-16-11-4-3-5-15-12(11)17-10-6-9(13)7-14-8-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSIXYXASGEVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)OC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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